4,6-Dichloro-2-methylpyrimidine

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3) is a halogenated pyrimidine building block bearing chlorine atoms at the 4- and 6-positions and a methyl group at the 2-position. This substitution pattern fundamentally distinguishes it from regioisomeric dichloromethylpyrimidines, as the C-2 methyl group blocks nucleophilic attack at that position while leaving both C-4 and C-6 chlorines activated for sequential functionalization.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 1780-26-3
Cat. No. B042779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-methylpyrimidine
CAS1780-26-3
Synonyms2-Methyl-4,6-dichloropyrimidine; 
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
InChIKeyFIMUTBLUWQGTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3): A Regioisomerically Defined Pyrimidine Scaffold for Precision Synthesis


4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3) is a halogenated pyrimidine building block bearing chlorine atoms at the 4- and 6-positions and a methyl group at the 2-position [1]. This substitution pattern fundamentally distinguishes it from regioisomeric dichloromethylpyrimidines, as the C-2 methyl group blocks nucleophilic attack at that position while leaving both C-4 and C-6 chlorines activated for sequential functionalization [2]. The compound is a white to off-white crystalline solid (mp 41.5–45.5 °C, bp 210.8 °C, density 1.404 g/cm³) that is stable under ambient conditions [3]. It is most prominently recognized as the key pyrimidine intermediate in the industrial synthesis of the BCR-ABL kinase inhibitor Dasatinib and the antihypertensive agent Moxonidine [1][3].

Why 4,6-Dichloro-2-methylpyrimidine Cannot Be Replaced by Other Dichloromethylpyrimidine Isomers


The family of dichloromethylpyrimidine isomers shares the same molecular formula (C₅H₄Cl₂N₂) and molecular weight (163.00 g/mol), yet their practical utility in multi-step synthesis diverges dramatically due to differences in regiochemistry, thermodynamic stability, and substitution selectivity [1]. The position of the methyl group and the two chlorine atoms governs which C–Cl bonds are activated where for nucleophilic aromatic substitution, and whether mono-substitution occurs cleanly or yields intractable regioisomeric mixtures [2]. Simply substituting an in-stock analog because it has the same MF and two chlorines routinely leads to failed couplings, lower overall yields, or costly re-optimization of downstream steps. The quantitative evidence below demonstrates precisely where 4,6-dichloro-2-methylpyrimidine delivers measurable, decision-relevant advantages over its closest structural comparators.

4,6-Dichloro-2-methylpyrimidine: Head-to-Head Quantitative Differentiation Evidence


Regioselective C-4 Amination: Exclusive Mono-Substitution vs. Regioisomeric Mixture

Under standard SNAr amination conditions (5 M LPDE, diethyl ether), 4,6-dichloro-2-methylpyrimidine undergoes exclusively C-4 amino substitution with no detectable di-substitution, yielding mono-aminated products in 27–82% yield [1]. In stark contrast, the regioisomer 2,4-dichloro-6-methylpyrimidine reacts with benzylamine to form an inseparable mixture of 2-chloro-4-benzylamino- and 2-benzylamino-4-chloro-6-methylpyrimidine, necessitating additional dehalogenation steps to obtain single products [2]. This fundamental difference arises because the C-2 methyl group in 4,6-dichloro-2-methylpyrimidine electronically and sterically blocks nucleophilic attack at that position, whereas 2,4-dichloro-6-methylpyrimidine bears a reactive chlorine at C-2 that competes with C-4.

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Thermodynamic Stability: Lowest Gas-Phase Enthalpy of Formation Among Dichloromethylpyrimidine Isomers

Rotating-bomb combustion calorimetry and Calvet microcalorimetry measurements at T = 298.15 K establish that 4,6-dichloro-2-methylpyrimidine possesses the lowest gas-phase standard molar enthalpy of formation (ΔfH°m(g) = 68.7 ± 3.3 kJ mol⁻¹) among the experimentally characterized dichloromethylpyrimidine isomers [1]. This is measurably lower than 2,4-dichloro-6-methylpyrimidine (70.5 ± 3.0 kJ mol⁻¹), 4,6-dichloro-5-methylpyrimidine (78.1 ± 2.5 kJ mol⁻¹), and 2,4-dichloro-5-methylpyrimidine (79.6 ± 4.1 kJ mol⁻¹). The lower enthalpy of formation indicates greater inherent thermodynamic stability, which is consistent with the electron-donating methyl group at C-2 being in conjugation with the electron-deficient pyrimidine ring in a 4,6-dichloro substitution pattern.

Thermochemistry Enthalpy of formation Isomer stability

Validated Intermediate for High-Yield Dasatinib API Synthesis: 54.7% Overall Yield at 99.91% Purity

In a published optimized process, 4,6-dichloro-2-methylpyrimidine was reacted with a thiazole-carboxamide intermediate followed by N-hydroxyethylpiperazine to produce Dasatinib in an overall yield of 54.7% with final purity of 99.91% [1]. This compares favorably with alternative routes employing 2-methyl-4-amino-6-chloropyrimidine, where a prior patent reports a total yield of only 36% and notes that the alternative starting material is more expensive and less readily available [2]. The 4,6-dichloro substitution pattern permits sequential, regiocontrolled introduction of two different amine nucleophiles, which is essential for constructing the Dasatinib pharmacophore.

Dasatinib synthesis Pharmaceutical intermediate Process chemistry

Synthesis Efficiency: 94–97% Isolated Yield vs. 84–90% for Key Comparator

4,6-Dichloro-2-methylpyrimidine can be synthesized from 4,6-dihydroxy-2-methylpyrimidine via chlorination with thionyl chloride in acetonitrile at 80 °C for 3 h, affording an isolated yield of 94% after column chromatography [1]. An alternative route using 2-methyl-4,6-dihydroxypyrimidine reports yields up to 97% . The comparator 2,4-dichloro-6-methylpyrimidine, synthesized from 6-methylpyrimidine-2,4-diol with phosphoryl chloride, achieves 84% yield at laboratory scale and 90% at process scale under more forcing conditions (90–100 °C, 10 h) [2]. The milder conditions and higher yield for the target compound reduce both energy input and waste generation.

Synthesis yield Chlorination Process efficiency

Commercial Purity Specification: ≥99% vs. 98% Standard Grade for Closest Analog

4,6-Dichloro-2-methylpyrimidine is routinely supplied at ≥99% purity (GC) by multiple manufacturers, with some vendors offering ≥99.5% (GC) grade specifically for pharmaceutical intermediate applications [1][2]. The closest structural analog, 2,4-dichloro-6-methylpyrimidine, is listed by Sigma-Aldrich at 98% assay . This 1.0–1.5 percentage point purity differential, while numerically modest, translates to a 2-fold reduction in total impurity burden (≤1% vs. ≤2%), which is critical when the compound is used as a late-stage intermediate in API synthesis where impurity carry-through must be controlled to meet ICH Q3A thresholds.

Purity specification Pharmaceutical intermediate Procurement quality

High-Impact Application Scenarios Where 4,6-Dichloro-2-methylpyrimidine Outperforms Analogs


Dasatinib and BCR-ABL Inhibitor API Manufacturing

The exclusive C-4 regioselectivity of 4,6-dichloro-2-methylpyrimidine enables the sequential introduction of the thiazole-carboxamide amine and N-hydroxyethylpiperazine side chains without protection/deprotection of C-2, delivering Dasatinib in 54.7% overall yield at 99.91% purity [1]. Competing intermediates such as 2-methyl-4-amino-6-chloropyrimidine yield only ~36% overall and incur higher raw material costs [2]. The ≥99% commercial purity of the starting material further reduces the impurity profile of the final API.

Sequential Functionalization for 4,6-Disubstituted Pyrimidine Libraries

For medicinal chemistry programs requiring controlled, stepwise diversification at C-4 and C-6, 4,6-dichloro-2-methylpyrimidine offers the critical advantage that the C-2 methyl group is inert under standard SNAr conditions [3]. This prevents the formation of C-2 substitution byproducts that plague 2,4-dichloro-6-methylpyrimidine, which reacts with amines to give regioisomeric mixtures requiring chromatographic separation [4]. The clean mono-substitution profile accelerates library synthesis and improves isolated yields of single regioisomers.

Moxonidine and Imidazoline Antihypertensive Agent Synthesis

4,6-Dichloro-2-methylpyrimidine serves as the direct precursor to 5-amino-4,6-dichloro-2-methylpyrimidine, the key intermediate in Moxonidine synthesis [5]. The thermodynamic stability of the parent compound (lowest ΔfH°m(g) among isomers) [6] ensures consistent reactivity upon nitration/amination at C-5, a step that could be compromised by thermally labile isomer impurities if a less stable dichloromethylpyrimidine were substituted.

Process Chemistry Scale-Up: Cost-Efficient Chlorination Route

The synthesis of 4,6-dichloro-2-methylpyrimidine from inexpensive 4,6-dihydroxy-2-methylpyrimidine proceeds in 94–97% isolated yield using SOCl₂ in acetonitrile at 80 °C for only 3 h [7]. In contrast, the comparator 2,4-dichloro-6-methylpyrimidine requires POCl₃ at 90–100 °C for 10 h to reach 90% yield [8]. The milder conditions, shorter cycle time, and higher throughput make this isomer the preferred choice for process-scale procurement and toll manufacturing.

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